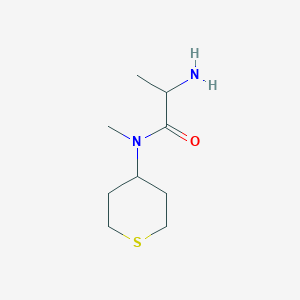

2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-methyl-N-(thian-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKIVONBYPTGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1CCSCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amine and an amide group attached to a tetrahydro-2H-thiopyran moiety. This structure suggests potential biological activity, particularly in the realm of drug development. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Structural Overview

The molecular formula of 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is represented as follows:

This structure consists of:

- 9 Carbon atoms

- 17 Hydrogen atoms

- 2 Nitrogen atoms

- 1 Oxygen atom

- 1 Sulfur atom

The presence of the tetrahydrothiopyran ring contributes to its three-dimensional conformation, which is crucial for biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar thiopyran structures exhibit notable antimicrobial activity. For instance, a study on tetrahydrothiopyran derivatives demonstrated significant antibacterial effects against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide may possess similar properties .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Research into related compounds has explored their role as DPP-IV inhibitors, which are critical in managing type 2 diabetes mellitus (T2DM). The mechanism involves the inhibition of DPP-IV, leading to increased levels of incretins like GLP-1, which enhances insulin secretion and reduces glucagon levels. The potential for 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide to act as a DPP-IV inhibitor could position it as a candidate for diabetes treatment .

Synthesis and Evaluation

The synthesis of 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide typically involves multi-step organic reactions, emphasizing careful selection of reagents to optimize yield and purity. Its derivatization has been explored to enhance biological activity or alter pharmacological properties.

Cytotoxicity Studies

Cytotoxicity assays conducted on related tetrahydrothiopyran compounds have shown varied effects against different cancer cell lines. For example, compounds were tested against human neuroblastoma cells, revealing IC50 values that indicate the concentration required to inhibit cell growth by 50%. Such studies underscore the importance of further exploring the cytotoxic potential of 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | DPP-IV Inhibition Potential |

|---|---|---|---|

| 2-Amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Structure | Moderate | Yes |

| 2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide | Structure | High | No |

| 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide | Structure | Low | Yes |

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound serves as a precursor for synthesizing various pharmaceutical agents. Its thiopyran moiety is of particular interest due to its potential biological activities. Research has indicated that derivatives of this compound may exhibit antimicrobial and anticonvulsant properties, making it a candidate for further drug development.

Case Study : A study published in the Journal of Medicinal Chemistry found that similar thiopyran derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide could have comparable effects .

Organic Synthesis

Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of other complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable in synthetic organic chemistry.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN3), potassium iodide (KI) | Base-catalyzed reactions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

| Oxidation | Potassium permanganate (KMnO4) | Acidic medium |

Antimicrobial Activity

Research has suggested that 2-amino-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide may possess antimicrobial properties. Preliminary studies indicate that it can disrupt bacterial cell membranes or interfere with metabolic pathways, leading to effective inhibition of bacterial growth.

Neuropharmacology

Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, indicating that this compound might modulate neuronal excitability.

Case Study : A neuropharmacological assessment highlighted that tetrahydrothiophene derivatives could influence GABAergic transmission, suggesting potential therapeutic applications for neurological disorders .

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials, particularly in industries focused on pharmaceuticals and agrochemicals. Its unique structural characteristics allow it to be tailored for specific applications, enhancing its value in industrial processes.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Key Structural and Functional Comparisons

Key Findings

Thiopyran vs. Pyran Derivatives: The sulfur atom in the thiopyran ring (vs. Thiopyran derivatives are less common in pharmaceuticals but offer unique metabolic stability due to sulfur’s resistance to oxidative degradation.

Bioactivity Comparison: Anticonvulsant Potential: Propanamides with amino and methylamino groups (e.g., the target compound) are theorized to disrupt neuronal sodium channels, similar to known anticonvulsants . Herbicidal Activity: Analogs like 2-amino-3-phenylpropanamide and cyclopropanecarboxamides exhibit bioherbicidal properties, highlighting the role of aromatic substituents in plant toxicity .

Structural Flexibility :

- The presence of heterocycles (thiopyran, pyrazole, thiophene) or aromatic groups (naphthalene, phenyl) dictates target specificity. For example, thiophene-containing analogs are linked to synthetic impurities in hormone therapies , while phenylpropanamides are associated with plant-derived bioactivity .

Research Findings and Pharmacological Implications

- Anticonvulsant Mechanism: Propanamides interact with neuronal membrane proteins, reducing sodium permeability and excitability. The methylamino group in the target compound may enhance binding affinity compared to simpler propanamides .

- Metabolic Stability : The thiopyran ring’s sulfur atom could slow hepatic metabolism, extending half-life compared to pyran analogs .

Preparation Methods

Formation of the Tetrahydro-2H-thiopyran Moiety

The tetrahydrothiopyran ring is a key structural feature of the compound. Its synthesis generally involves cyclization reactions of suitable precursors containing sulfur and carbon chain elements.

Cyclization via 3-Mercaptopropanoic Acid : One common approach uses 3-mercaptopropanoic acid as a sulfur source, which reacts with appropriate carbonyl compounds under acidic catalysis (e.g., 4-toluenesulfonic acid) and reflux conditions to form thiopyran-4-one derivatives. Subsequent cyclization and dehydration steps, often facilitated by phosphorus pentoxide, yield the tetrahydrothiopyran ring system with high regioselectivity and yield.

Thioamide Intermediates : Thioamides derived from precursor ketones or aldehydes can be cyclized with chloroacetone or phenacyl chloride to form thiophene or thiopyran derivatives. These intermediates are typically prepared by treating ketones with phenyl isothiocyanate in polar aprotic solvents like dimethylformamide, followed by acid workup.

Reaction Conditions : The cyclization reactions require careful control of temperature (often reflux), solvent choice (benzene, tetrahydrofuran), and catalysts (acidic or dehydrating agents) to optimize ring closure and minimize side reactions.

Introduction of the N-methyl Amino Propenamide Side Chain

After establishing the tetrahydrothiopyran ring, the next key step is the functionalization of the nitrogen atom with methyl and amino-propanamide groups.

Alkylation of Thioamide or Amine Precursors : Methylation of thioamide intermediates is achieved using methyl iodide in the presence of a base such as sodium ethoxide. This step selectively introduces the N-methyl group on the nitrogen atom.

Amide Formation : The propanamide moiety is formed by coupling the amino group with propanoyl derivatives, typically through amide bond formation reactions. This can be accomplished using coupling reagents or activated acid derivatives under mild conditions to preserve the integrity of the tetrahydrothiopyran ring.

Solvent and pH Control : The amide formation and methylation steps require solvents like dichloromethane or tetrahydrofuran and pH adjustments to favor nucleophilic substitution and prevent hydrolysis.

Purification and Characterization

Purification : The crude products from the synthesis are purified by column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures. Recrystallization may also be employed to improve purity.

Analytical Techniques : Confirmation of the compound’s structure and purity is performed using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques verify the presence of the tetrahydrothiopyran ring, amide functionalities, and methyl groups.

Summary Table of Preparation Steps

Research Findings and Considerations

The cyclization reactions to form the tetrahydrothiopyran ring are sensitive to reaction conditions, requiring precise temperature and catalyst control to avoid polymerization or side products.

Methylation of thioamide intermediates proceeds efficiently under mild conditions, but over-alkylation must be avoided by controlling reagent stoichiometry.

The amide coupling step benefits from using activated acid derivatives or coupling agents that minimize racemization and maximize yield.

Analytical data consistently confirm the successful synthesis of the target compound with expected molecular weights and characteristic NMR signals for the tetrahydrothiopyran and amide groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.